N-(2-{[2,3'-bithiophene]-5-yl}ethyl)cyclobutanecarboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide is a synthetic organic compound that features a cyclobutanecarboxamide moiety linked to a bithiophene group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:
Formation of Cyclobutanecarboxamide: Cyclobutanecarboxylic acid is first converted to cyclobutanecarboxamide using ethyl chloroformate and anhydrous ammonia under controlled temperature conditions.
Attachment of Bithiophene Group: The bithiophene moiety is introduced through a coupling reaction with an appropriate bithiophene derivative, such as 2,3’-bithiophene-5-carbaldehyde, under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-Naphthalenyl)ethyl)cyclobutanecarboxamide: Similar structure but with a naphthalene group instead of bithiophene.
N-(2-(2,3-dihydro-1H-indol-3-yl)ethyl)cyclobutanecarboxamide: Contains an indole moiety instead of bithiophene.
N-(2-(2-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Features a thiophene carboxamide group.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)ethyl)cyclobutanecarboxamide is unique due to the presence of the bithiophene group, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a potential therapeutic agent.
Properties
IUPAC Name |
N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-15(11-2-1-3-11)16-8-6-13-4-5-14(19-13)12-7-9-18-10-12/h4-5,7,9-11H,1-3,6,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZNBDKJPIMRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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